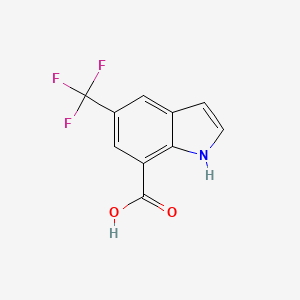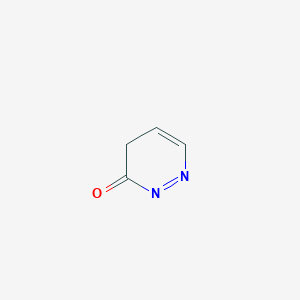
Pyridazin-3(4H)-one
Overview
Description
Pyridazin-3(4H)-one: is a heterocyclic organic compound that belongs to the pyridazine family. It is characterized by a six-membered ring containing two adjacent nitrogen atoms and a keto group at the third position. This compound is known for its diverse biological activities and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation of Hydrazines with 1,4-Diketones or 4-Ketoacids: This method involves the reaction of hydrazines with 1,4-diketones or 4-ketoacids to form pyridazin-3(4H)-one derivatives.
Cyclization of β,γ-Unsaturated Hydrazones: A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can efficiently produce this compound derivatives under mild conditions.
Horner-Wadsworth-Emmons Olefination: This method involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines, followed by olefination with aldehydes to yield disubstituted pyridazin-3(4H)-ones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridazin-3(4H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield dihydropyridazinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Pyridazin-3(4H)-one is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound derivatives are studied for their enzyme inhibitory activities. They are used to investigate the mechanisms of enzyme action and to develop enzyme inhibitors for therapeutic use .
Medicine: this compound and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. They are explored as potential drug candidates for the treatment of various diseases .
Industry: In the agrochemical industry, this compound derivatives are used as intermediates in the synthesis of herbicides and pesticides. They contribute to the development of more effective and environmentally friendly agrochemicals .
Mechanism of Action
The mechanism of action of pyridazin-3(4H)-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in their action include inhibition of inflammatory mediators, modulation of signal transduction pathways, and interference with cellular processes .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to pyridazin-3(4H)-one but without the keto group.
Pyrimidine: Another six-membered ring with two nitrogen atoms, but the nitrogen atoms are separated by a carbon atom.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness of this compound: this compound is unique due to the presence of a keto group at the third position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
4H-pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDZRAXCPMTNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN=NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


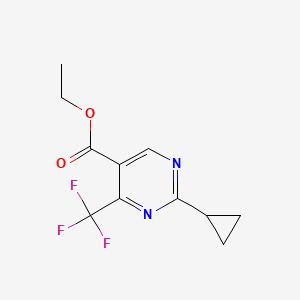
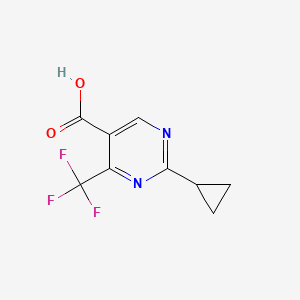
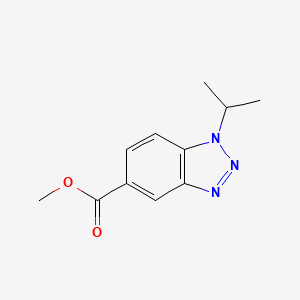
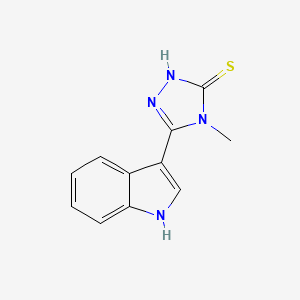

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)
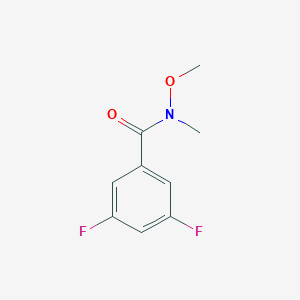
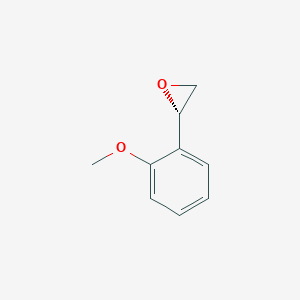
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)
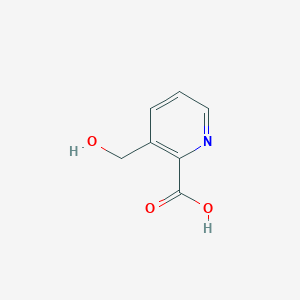
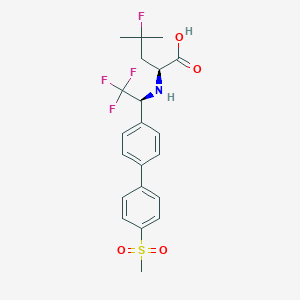
![Butyl[(4-tert-butylphenyl)methyl]amine](/img/structure/B3162069.png)
